molecular formula C6H12ClNO3 B2428399 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride CAS No. 2416242-93-6

2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride

Cat. No.: B2428399
CAS No.: 2416242-93-6
M. Wt: 181.62
InChI Key: BWZNGTHUKXHSAU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride involves several steps. One common method includes the reaction of tetrahydrofuran with formaldehyde and ammonium chloride under acidic conditions to form the intermediate compound, which is then further reacted with hydrochloric acid to yield the final product . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique reactivity and stability. This makes it particularly useful in certain chemical reactions and research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(aminomethyl)oxolane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c7-4-6(5(8)9)2-1-3-10-6;/h1-4,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIOTPGAPYUEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)(CN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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